molecular formula C22H20F3N3O2S B4687902 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE

5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE

Cat. No.: B4687902
M. Wt: 447.5 g/mol
InChI Key: IZRARXWSSDNCHD-CPNJWEJPSA-N
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Description

5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE: is a complex organic compound that features a thiazole ring, a piperazine moiety, and multiple fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE typically involves multi-step organic reactions. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated aromatic rings and thiazole moiety allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substituents.

    Fluorobenzene: A simple aromatic compound with a fluorine atom.

    Thiazole derivatives: Compounds containing the thiazole ring, often used in medicinal chemistry.

Uniqueness

5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE: is unique due to its combination of a thiazole ring, piperazine moiety, and multiple fluorinated aromatic rings. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c23-17-5-1-16(2-6-17)14-27-9-11-28(12-10-27)22-26-20(29)19(31-22)13-15-3-7-18(8-4-15)30-21(24)25/h1-8,13,21H,9-12,14H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRARXWSSDNCHD-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC(=O)C(=CC4=CC=C(C=C4)OC(F)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OC(F)F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 2
Reactant of Route 2
5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 3
Reactant of Route 3
5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 4
Reactant of Route 4
5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 5
Reactant of Route 5
5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE
Reactant of Route 6
5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-[4-(4-FLUOROBENZYL)PIPERAZINO]-1,3-THIAZOL-4(5H)-ONE

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